molecular formula C23H22N4O3S B11133304 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide

3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide

Cat. No.: B11133304
M. Wt: 434.5 g/mol
InChI Key: ZIQRDMAWLRZNFU-UHFFFAOYSA-N
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Description

3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[3-(4-METHYL-1,3-THIAZOL-2-YL)PHENYL]METHYL}PROPANAMIDE is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzodiazepine core and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[3-(4-METHYL-1,3-THIAZOL-2-YL)PHENYL]METHYL}PROPANAMIDE typically involves multiple steps. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the thiazole moiety. Common reagents used in these reactions include various acids, bases, and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[3-(4-METHYL-1,3-THIAZOL-2-YL)PHENYL]METHYL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound

Scientific Research Applications

3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[3-(4-METHYL-1,3-THIAZOL-2-YL)PHENYL]METHYL}PROPANAMIDE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and other medical conditions.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[3-(4-METHYL-1,3-THIAZOL-2-YL)PHENYL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on neurotransmission. This interaction can lead to various physiological effects, such as sedation, anxiolysis, and muscle relaxation. The thiazole moiety may also contribute to the compound’s overall activity by interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3RS)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid
  • [(3R)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid

Uniqueness

Compared to similar compounds, 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[3-(4-METHYL-1,3-THIAZOL-2-YL)PHENYL]METHYL}PROPANAMIDE stands out due to its unique combination of a benzodiazepine core and a thiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C23H22N4O3S/c1-14-13-31-23(25-14)16-6-4-5-15(11-16)12-24-20(28)10-9-19-22(30)26-18-8-3-2-7-17(18)21(29)27-19/h2-8,11,13,19H,9-10,12H2,1H3,(H,24,28)(H,26,30)(H,27,29)

InChI Key

ZIQRDMAWLRZNFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC(=C2)CNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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